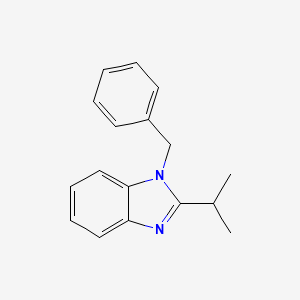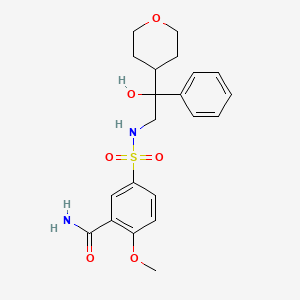
5-(N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfamoyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to be a complex organic molecule with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of rings, attachment of functional groups, and the creation of chiral centers. The first paper describes a rhodium-catalyzed transannulation reaction that could potentially be applied to the synthesis of the benzopyran moiety, which is a component of the target compound . This method involves the nucleophilic attack of an o-quinone methide on an α-imino rhodium carbenoid, followed by electrocyclization and isomerization, which could be a useful strategy for constructing similar complex structures.
Molecular Structure Analysis
The molecular structure of the target compound likely includes several key features: a benzopyran ring, a sulfamoyl group, and a methoxybenzamide moiety. The papers provided do not directly analyze the molecular structure of this compound, but they do discuss related structures. For example, the third paper discusses the synthesis of pyrazole carboxamides with a sulfamoyl group, which could provide insights into the behavior of similar sulfamoyl-containing compounds .
Chemical Reactions Analysis
The chemical reactions involving the target compound would likely be influenced by its functional groups. The sulfamoyl group, for instance, could be involved in reactions typical of sulfonamides, such as substitution or elimination. The methoxybenzamide portion of the molecule could undergo nucleophilic acyl substitution or participate in electrophilic aromatic substitution reactions. The fourth paper discusses the reactivity of a methoxybenzamide derivative, which could shed light on the reactivity of the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be determined by its molecular structure. The presence of a tetrahydro-2H-pyran ring suggests potential flexibility and conformational diversity in the molecule, which could affect its solubility and interactions with biological targets. The polarographic studies discussed in the second paper provide an example of how the electronic properties of a molecule can be studied, which could be relevant for understanding the redox behavior of the target compound .
Scientific Research Applications
Antioxidant and Cytoprotective Properties
- Study: Diarylheptanoids and monoterpenoid from Zingiber officinale have been studied for their antioxidant and cytoprotective properties. These compounds showed potent protection against lipid peroxidation in mouse liver microsomes exposed to oxidative conditions and exhibited cytoprotective actions in primary cultures of rat hepatocytes exposed to oxidative damage (Tao et al., 2008).
Regioselective Synthesis
- Study: Research on the regioselective synthesis of 5-aminopyrazoles from amidrazones with activated nitriles could be relevant for understanding the chemical synthesis processes involving complex benzamides. This study explored the structural elucidation of reaction products, which could offer insights into manipulating similar molecules (Aly et al., 2017).
Rh-catalyzed Reactions
- Study: The rhodium-catalyzed isomerization and intramolecular redox reaction of alkynyl ethers, producing dihydropyrans and ketoolefins, could provide a pathway for creating structurally related compounds. This study highlights a method for achieving high regioselectivity in the formation of complex organic structures (Shikanai et al., 2009).
properties
IUPAC Name |
5-[[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-28-19-8-7-17(13-18(19)20(22)24)30(26,27)23-14-21(25,15-5-3-2-4-6-15)16-9-11-29-12-10-16/h2-8,13,16,23,25H,9-12,14H2,1H3,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUCGXRICNJNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfamoyl)-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

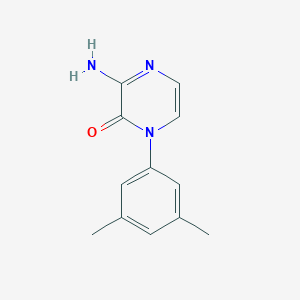

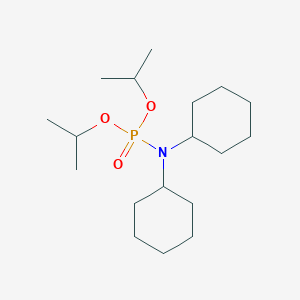
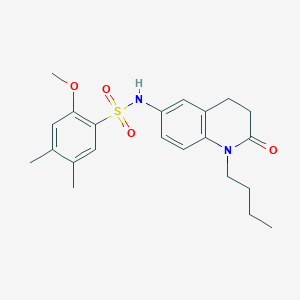
![(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552379.png)

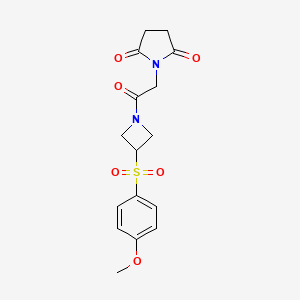
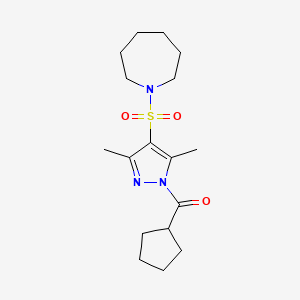
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2552388.png)
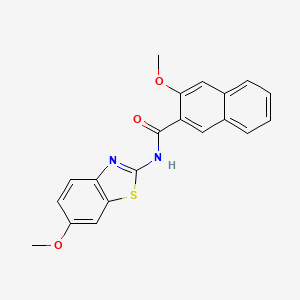
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide](/img/structure/B2552391.png)
